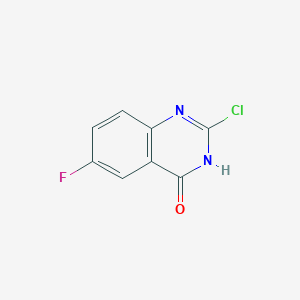

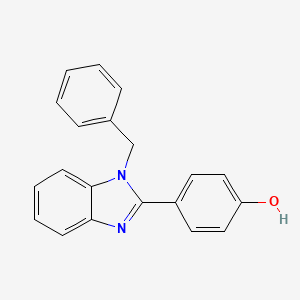

Phenol, p-(1-benzyl-2-benzimidazolyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzimidazole derivatives, such as Phenol, p-(1-benzyl-2-benzimidazolyl)-, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of Phenol, p-(1-benzyl-2-benzimidazolyl)- consists of a phenol group attached to a benzyl-benzimidazolyl group . The molecular weight of this compound is 300.4 g/mol.Chemical Reactions Analysis

Phenols, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenol, p-(1-benzyl-2-benzimidazolyl)- has a density of 1.2±0.1 g/cm3 . Its boiling point is 542.6±60.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación

Anticancer Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole derivatives have been studied extensively for their potential as anticancer agents . They have been synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

- Methods of Application : The compounds were synthesized by a simple process with high yield and efficiency . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .

- Results or Outcomes : The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Antimicrobial Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic .

- Methods of Application : The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic .

- Results or Outcomes : It is known that both patients with severe cases and patients with moderate cases of COVID-19, with or without pneumonia, have received treatments with various antibiotics .

Antiproliferative Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole compounds have been tested for their antiproliferative activity against various cancer cell lines .

- Methods of Application : The antiproliferative activity of benzimidazole compounds was tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

- Results or Outcomes : All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines . Some compounds were especially active against certain cancer cell lines with IC 50 values in the range of 0.02–0.04 µM .

Antiviral Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic .

- Methods of Application : Benzimidazole and pyrazole compounds have been synthesized for their remarkable biological properties .

- Results or Outcomes : These compounds have shown antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, and antidiabetic properties .

Anti-Inflammatory Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Benzimidazole derivatives have been studied for their anti-inflammatory properties .

- Methods of Application : The anti-inflammatory activity of benzimidazole compounds was tested in various in vitro and in vivo models .

- Results or Outcomes : Some benzimidazole derivatives showed significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs .

Antihypertensive Agents

- Scientific Field : Medical and Pharmaceutical Sciences

- Summary of Application : Certain benzimidazole derivatives have been found to have antihypertensive effects .

- Methods of Application : The antihypertensive activity of these compounds was evaluated in animal models of hypertension .

- Results or Outcomes : Some benzimidazole derivatives showed significant antihypertensive activity, reducing blood pressure in hypertensive animals .

Propiedades

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQULKFJCBXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, p-(1-benzyl-2-benzimidazolyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)